molecular formula C14H16ClNO3S B8521486 9-(4-Chlorobenzene-1-sulfonyl)-9-azabicyclo[3.3.1]nonan-3-one CAS No. 926658-81-3

9-(4-Chlorobenzene-1-sulfonyl)-9-azabicyclo[3.3.1]nonan-3-one

Cat. No. B8521486
CAS RN: 926658-81-3
M. Wt: 313.8 g/mol
InChI Key: FMPDMRNMUZWNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Chlorobenzene-1-sulfonyl)-9-azabicyclo[3.3.1]nonan-3-one is a useful research compound. Its molecular formula is C14H16ClNO3S and its molecular weight is 313.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-(4-Chlorobenzene-1-sulfonyl)-9-azabicyclo[3.3.1]nonan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-Chlorobenzene-1-sulfonyl)-9-azabicyclo[3.3.1]nonan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

926658-81-3

Product Name

9-(4-Chlorobenzene-1-sulfonyl)-9-azabicyclo[3.3.1]nonan-3-one

Molecular Formula

C14H16ClNO3S

Molecular Weight

313.8 g/mol

IUPAC Name

9-(4-chlorophenyl)sulfonyl-9-azabicyclo[3.3.1]nonan-3-one

InChI

InChI=1S/C14H16ClNO3S/c15-10-4-6-14(7-5-10)20(18,19)16-11-2-1-3-12(16)9-13(17)8-11/h4-7,11-12H,1-3,8-9H2

InChI Key

FMPDMRNMUZWNDI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=O)CC(C1)N2S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

20.9 g of 9-azabicyclo[3.3.1]nonan-3-one hydrochloride was dissolved in 600 mL of DMF. 89.0 g of Cs2CO3 followed by 29 g of 4-chlorobenzenesulfonyl chloride was added and the reaction mixture was stirred overnight at rt. After an additional day of stirring, the reaction mixture was poured into 1.4 L of vigorously stirring EtOAc. The mixture was stirred for 2 h and allowed to stand at rt overnight. The mixture was filtered to remove undissolved solids and the filtrate was washed with H2O (2 L×3) and brine (2 L). The organic layer was dried over MgSO4, filtered and the solvent was removed by rotary evaporation. A granular, tan solid was produced. Trituration with methanol dissolved a tan impurity to afford 9-(4-chlorophenylsulfonyl)-9-azabicyclo[3.3.1]nonan-3-one as a white crystalline solid (25.9 g, 69% yield).
Quantity
20.9 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.